

3-Methyl-2-thioxoimidazolidin-4-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Methyl-2-thioxoimidazolidin-4-one

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An In-depth Technical Guide to 3-Methyl-2-thioxoimidazolidin-4-one

This technical guide provides a comprehensive overview of **3-Methyl-2-thioxoimidazolidin-4-one**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential biological significance based on the activities of related compounds.

Chemical Structure and IUPAC Name

IUPAC Name: 3-methyl-2-sulfanylideneimidazolidin-4-one

The chemical structure of **3-Methyl-2-thioxoimidazolidin-4-one** is characterized by a five-membered imidazolidine ring. This ring contains two nitrogen atoms, a carbonyl group at the 4th position, a thione group at the 2nd position, and a methyl group attached to the nitrogen atom at the 3rd position.

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for **3-Methyl-2-thioxoimidazolidin-4-one** is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₂ OS	-
Molecular Weight	130.17 g/mol	-
Melting Point	214-215 °C	[1]
Boiling Point (Predicted)	176.8 ± 23.0 °C	-
Density (Predicted)	1.40 ± 0.1 g/cm ³	-
pKa (Predicted)	9.47 ± 0.20	-

Note: Some physical properties are predicted values and should be confirmed by experimental data.

Experimental Protocols

The synthesis of 2-thioxoimidazolidin-4-one derivatives often involves the cyclization of a thiosemicarbazone with an α -haloester. A general protocol for the synthesis of the **3-Methyl-2-thioxoimidazolidin-4-one** core, adapted from literature on similar compounds, is described below.

General Synthesis of the 2-Thioxoimidazolidin-4-one Core:

This experimental protocol outlines a common method for the synthesis of the 2-thioxoimidazolidin-4-one scaffold.

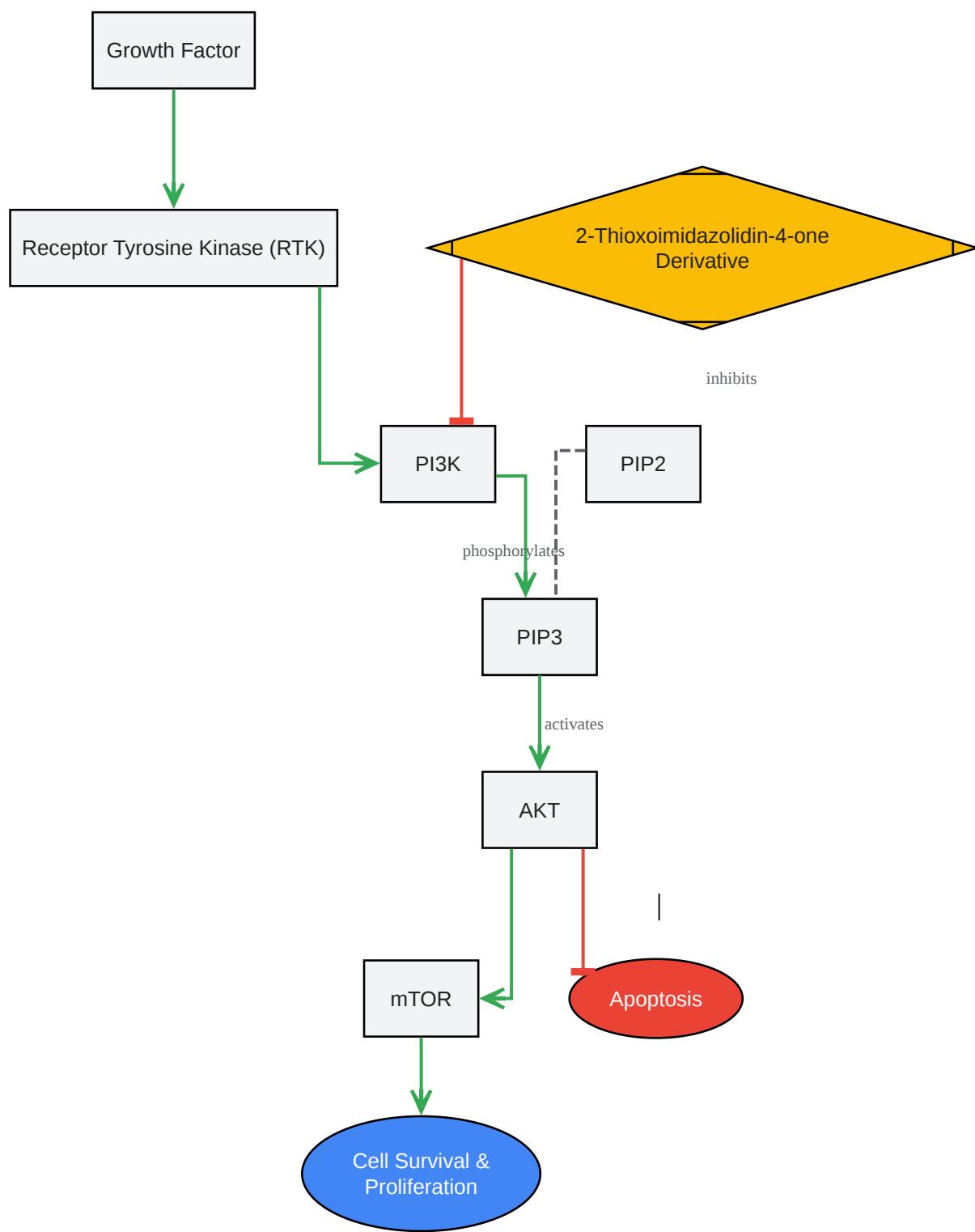
- Formation of Thiosemicarbazone:
 - An appropriate aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

- The reaction mixture is typically refluxed for a period of time to ensure complete formation of the thiosemicarbazone intermediate.
- The product is then isolated by filtration and can be purified by recrystallization.
- Cyclization Reaction:
 - The purified thiosemicarbazone is dissolved in a solvent like absolute ethanol.
 - Ethyl chloroacetate and a base, such as fused sodium acetate, are added to the solution.
 - The mixture is heated under reflux for several hours.
 - Upon cooling, the reaction mixture is poured into cold water to precipitate the crude product.
 - The solid is collected by filtration, washed with water, and dried.
- Purification:
 - The crude 3-substituted-2-thioxoimidazolidin-4-one can be further purified by recrystallization from a suitable solvent, such as ethanol or butanol.

Biological Activity and Signaling Pathways

While specific signaling pathways for **3-Methyl-2-thioxoimidazolidin-4-one** are not extensively documented, the broader class of 2-thioxoimidazolidin-4-one derivatives has shown significant biological activity, particularly in the realm of oncology. Studies on certain derivatives have indicated that they can induce apoptosis in cancer cells, with some evidence pointing towards the involvement of the PI3K/AKT signaling pathway.^[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its inhibition is a key strategy in cancer therapy.

Below is a conceptual diagram illustrating the potential mechanism of action for a 2-thioxoimidazolidin-4-one derivative as an anticancer agent via the PI3K/AKT pathway.

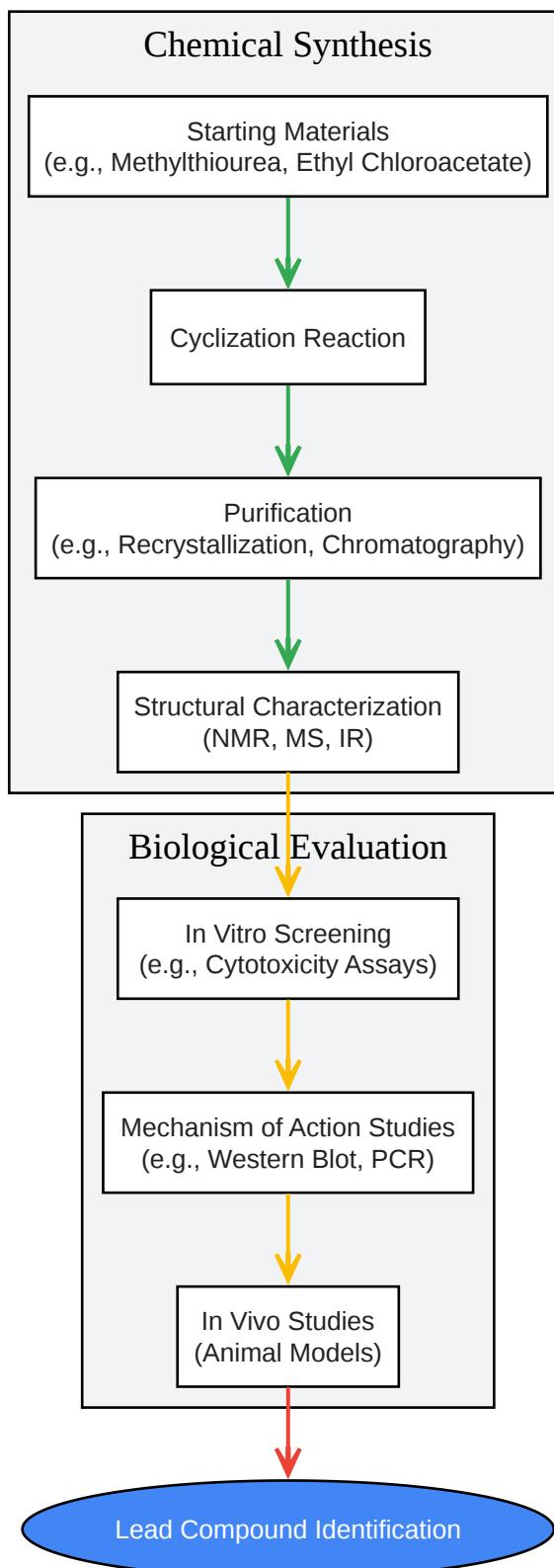


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Potential inhibition of the PI3K/AKT signaling pathway by a 2-thioxoimidazolidin-4-one derivative.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of **3-Methyl-2-thioxoimidazolidin-4-one** and its derivatives.

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A generalized workflow for the synthesis and biological screening of 2-thioxoimidazolidin-4-one derivatives.

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